Cas no 157023-34-2 (Benzyl 4-(aminomethyl)piperidine-1-carboxylate)

Benzyl 4-(aminomethyl)piperidine-1-carboxylate structure
157023-34-2 structure
Product name:Benzyl 4-(aminomethyl)piperidine-1-carboxylate
CAS No:157023-34-2
MF:C14H20N2O2
MW:248.3208
MDL:MFCD03001690
CID:65458

Benzyl 4-(aminomethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 4-(aminomethyl)piperidine-1-carboxylate
    • BENZYL 4-(AMINOMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
    • BUTTPARK 93\50-51
    • 4-(AMINOMETHYL)PIPERIDINE, N-CBZ PROTECTED
    • 4-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • 4-AMINOMETHYL-1-N-CBZ-PIPERIDINE
    • N-CBZ-4-AMINOMETHYLPIPERIDINE
    • 4-(AMINOMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
    • 1-Cbz-4-(aminomethyl)piperidine
    • 1-Cbz-4-aminomethylpiperidine
    • 1-Piperidinecarboxylic acid, 4-(aminomethyl)-, phenylmethyl ester
    • Benzyl 4-(aMinoMethyl)-1-piperidinecarboxylate
    • 1-Cbz-4-Aminomethyl piperidine
    • KSC529E4L
    • Jsp003095
    • AMPD00089
    • ABJVEAFRFGTATH-UHFFFAOYS
    • MDL: MFCD03001690
    • Inchi: 1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2
    • InChI Key: ABJVEAFRFGTATH-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])N([H])[H])C([H])([H])C1([H])[H])=O

Computed Properties

  • Exact Mass: 248.15200
  • Monoisotopic Mass: 248.152477885 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 248.32
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.6

Experimental Properties

  • Boiling Point: 385.7℃ at 760 mmHg
  • Flash Point: 187.1℃
  • PSA: 55.56000
  • LogP: 2.63210

Benzyl 4-(aminomethyl)piperidine-1-carboxylate Security Information

Benzyl 4-(aminomethyl)piperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzyl 4-(aminomethyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853176-1g
1-Cbz-4-(aminomethyl)piperidine
157023-34-2 ≥95%
1g
¥223.20 2022-01-10
eNovation Chemicals LLC
D688447-10g
1-Cbz-4-(aminomethyl)piperidine
157023-34-2 >95%
10g
$210 2024-07-20
Apollo Scientific
OR9189-1g
4-(Aminomethyl)piperidine, N-CBZ protected
157023-34-2 97+%
1g
£15.00 2025-03-21
AstaTech
56055-5/G
4-AMINOMETHYL-1-N-CBZ-PIPERIDINE
157023-34-2 98%
5g
$132 2023-09-17
AstaTech
56055-25/G
4-AMINOMETHYL-1-N-CBZ-PIPERIDINE
157023-34-2 98%
25/G
$440 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EK511-200mg
Benzyl 4-(aminomethyl)piperidine-1-carboxylate
157023-34-2 98%
200mg
¥72.0 2022-07-29
abcr
AB168806-10 g
4-Aminomethyl-1-N-Cbz-piperidine, 95%; .
157023-34-2 95%
10g
€373.50 2023-05-08
Alichem
A129004556-10g
Benzyl 4-(aminomethyl)piperidine-1-carboxylate
157023-34-2 95%
10g
200.00 USD 2021-06-01
abcr
AB168806-1 g
4-Aminomethyl-1-N-Cbz-piperidine, 95%; .
157023-34-2 95%
1g
€89.60 2023-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB01152-5G
benzyl 4-(aminomethyl)piperidine-1-carboxylate
157023-34-2 97%
5g
¥ 455.00 2023-04-06

Benzyl 4-(aminomethyl)piperidine-1-carboxylate Production Method

Benzyl 4-(aminomethyl)piperidine-1-carboxylate Related Literature

Additional information on Benzyl 4-(aminomethyl)piperidine-1-carboxylate

Comprehensive Overview of Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS No. 157023-34-2)

Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS No. 157023-34-2) is a versatile organic compound widely utilized in pharmaceutical research, agrochemical development, and material science. Its unique molecular structure, featuring a piperidine core with aminomethyl and benzyl carboxylate functional groups, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for "Benzyl 4-(aminomethyl)piperidine-1-carboxylate uses" or "CAS 157023-34-2 applications," reflecting its growing relevance in drug discovery and specialty chemistry.

The compound's piperidine scaffold is a common motif in FDA-approved drugs, particularly in neurology and oncology. Recent trends highlight its potential in designing kinase inhibitors and GPCR-targeted therapies, aligning with the surge in interest around personalized medicine. Keywords like "piperidine derivatives in drug design" and "aminomethyl piperidine synthesis" often appear in scientific queries, underscoring its role in addressing unmet medical needs. Its benzyl-protected carboxylate group further enhances stability during multi-step reactions, a feature frequently discussed in forums on "peptide coupling reagents."

From a synthetic chemistry perspective, 157023-34-2 serves as a building block for heterocyclic compounds. Its nucleophilic aminomethyl group enables facile modifications, making it ideal for creating libraries of analogs—a technique pivotal in high-throughput screening. Discussions on "green chemistry alternatives for piperidine derivatives" or "microwave-assisted synthesis of carboxylates" often reference this compound due to its compatibility with sustainable protocols. Analytical data (e.g., HPLC purity >98%) and spectral details (IR, NMR) are commonly requested, reflecting quality concerns among purchasers.

In material science, the compound's dual functionality (amine and ester) facilitates its use in polymer crosslinking and surface modification. Searches for "smart materials with piperidine additives" or "COF/MOF precursors" increasingly mention this chemical, driven by advancements in nanotechnology. Regulatory-compliant handling guidelines (non-hazardous classification) further boost its adoption in industrial R&D, as evidenced by queries like "safe handling of benzyl carboxylates."

Market analyses reveal rising demand for Benzyl 4-(aminomethyl)piperidine-1-carboxylate across North America and Asia-Pacific, correlating with investments in contract research organizations (CROs). The compound's patent landscape—especially its mentions in PCT applications for antiviral agents—adds to its commercial appeal. FAQs such as "scaling up 157023-34-2 production" or "supplier comparison for piperidine intermediates" dominate B2B search trends, highlighting its supply chain significance.

Future prospects include exploring its enantiopure forms for chiral catalysis, a topic gaining traction in "asymmetric synthesis" communities. With the global focus on bioactive small molecules, this compound's role in fragment-based drug discovery (FBDD) is poised to expand, as noted in recent conferences on "medicinal chemistry breakthroughs."

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